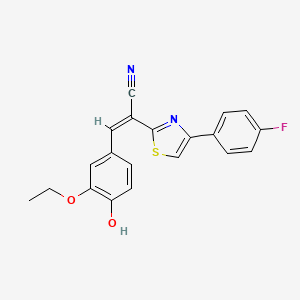

(Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile

Vue d'ensemble

Description

(Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile is a synthetic organic compound characterized by its complex structure, which includes phenyl, thiazole, and acrylonitrile groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Thiazole Ring: This can be achieved by reacting 4-fluoroaniline with α-bromoacetophenone in the presence of a base to form 2-(4-fluorophenyl)thiazole.

Aldol Condensation: The thiazole derivative is then subjected to an aldol condensation with 3-ethoxy-4-hydroxybenzaldehyde to form the acrylonitrile moiety.

Isomerization: The final step involves the isomerization to obtain the (Z)-configuration of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Analyse Des Réactions Chimiques

Synthetic Pathways

The compound’s synthesis typically involves multi-step reactions to assemble its thiazole, acrylonitrile, and substituted phenyl moieties. Key methods include:

Thiazole Ring Formation

-

Hantzsch Thiazole Synthesis : Cyclocondensation of α-halo ketones with thioureas or thioamides forms the thiazole core. For example, 4-(4-fluorophenyl)thiazole-2-carbaldehyde can be synthesized via reaction of 4-fluorophenylacetamide with bromine in acetic acid, followed by thiourea cyclization .

-

Microwave-Assisted Synthesis : Accelerates reaction rates (e.g., 30 minutes at 120°C) compared to conventional heating.

Acrylonitrile Moiety Construction

-

Knoevenagel Condensation : Aromatic aldehydes (e.g., 3-ethoxy-4-hydroxybenzaldehyde) react with active methylene compounds (e.g., cyanoacetic acid) in ethanol with piperidine catalysis to form the (Z)-acrylonitrile geometry .

Coupling Reactions

-

Suzuki-Miyaura Cross-Coupling : Introduces fluorophenyl groups to the thiazole ring using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids.

Functional Group Reactivity

The compound’s reactivity is governed by its electron-withdrawing acrylonitrile group, electron-donating ethoxy/hydroxyl substituents, and fluorophenyl-thiazole system:

Catalytic and Solvent Effects

-

Catalysts : Piperidine (for Knoevenagel), Pd(PPh₃)₄ (for Suzuki coupling), and Amberlyst-15 (acid catalysis) .

-

Solvents : Ethanol (polar protic), DMF (polar aprotic), and toluene (non-polar) influence reaction rates and stereoselectivity.

Stereochemical Considerations

The (Z)-configuration is stabilized by intramolecular hydrogen bonding between the phenolic –OH and acrylonitrile’s nitrile group. Isomerization to the (E)-form occurs under basic conditions (e.g., NaOH/EtOH).

Mechanistic Insights

-

Knoevenagel Mechanism : Base-catalyzed deprotonation of the active methylene group, followed by aldol condensation and dehydration .

-

Thiazole Cyclization : Involves nucleophilic attack of sulfur on α-halo ketones, followed by cyclodehydration .

Reaction Optimization Data

Data from analogous reactions:

| Reaction Type | Yield (%) | Temperature | Time | Reference |

|---|---|---|---|---|

| Knoevenagel condensation | 78–85 | 80°C | 4–6 h | |

| Hantzsch thiazole synthesis | 65–72 | 120°C (microwave) | 30 min | |

| Suzuki coupling | 82 | 90°C | 12 h |

Analytical Validation

Applications De Recherche Scientifique

Structural Features

The compound features a thiazole ring, an acrylonitrile moiety, and ethoxy and fluorophenyl substituents, which are crucial for its biological activity. The thiazole ring is known for its role in interacting with various biological targets, while the acrylonitrile moiety enhances reactivity for further modifications.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. The compound has been evaluated against various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents.

Neuropharmacological Effects

In addition to its anticancer properties, the compound has shown promise in neuropharmacology. It has been investigated for its effects on epilepsy and neurodegeneration.

Neuropharmacological Evaluation

Table 2: Neuropharmacological Evaluation

| Model | Effect | Reference |

|---|---|---|

| PTZ-induced seizures | Significant reduction in seizure duration | |

| Neuroprotection in vitro | Enhanced neuronal survival under stress |

Synthesis and Structural Characteristics

The synthesis of (Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile typically involves multi-step processes, including:

- Formation of the Thiazole Ring : This can be achieved through reactions involving thiazole derivatives and phenolic compounds.

- Modification of the Acrylonitrile Moiety : Employing methodologies such as Hantzsch's procedure or EDC/DMAP-mediated amide coupling to facilitate the desired structural modifications.

Structure-Activity Relationship (SAR)

SAR studies have shown that specific substitutions on the thiazole ring significantly enhance biological activity. For instance:

- Electron-donating groups at particular positions correlate with increased potency against cancer cell lines.

- The presence of ethoxy and fluorine enhances lipophilicity, improving membrane permeability.

Case Studies

Several case studies have documented the efficacy of similar thiazole derivatives in clinical settings. For example:

- A derivative with a closely related structure was tested in clinical trials against solid tumors, yielding promising results regarding safety and tolerability.

- Another study highlighted its potential use in treating neurodegenerative conditions, demonstrating significant improvements in animal models.

Mécanisme D'action

The mechanism of action of (Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The phenolic hydroxyl group could participate in hydrogen bonding, while the thiazole ring might engage in π-π interactions with aromatic residues in proteins.

Comparaison Avec Des Composés Similaires

Similar Compounds

(Z)-3-(4-hydroxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile: Lacks the ethoxy group, which may affect its solubility and reactivity.

(Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile: Lacks the fluorine atom, which could influence its electronic properties and biological activity.

Uniqueness

The presence of both the ethoxy group and the fluorine atom in (Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile makes it unique. These substituents can significantly impact the compound’s physical, chemical, and biological properties, making it a valuable compound for various applications.

Activité Biologique

(Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from readily available aromatic compounds. The key steps include the formation of the thiazole ring, introduction of the ethoxy and hydroxy substituents, and the final nitrile group formation. Detailed synthetic routes can be found in patent literature and chemical databases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with thiazole rings have shown significant cytotoxic effects against various cancer cell lines. A comparative analysis of similar compounds revealed that modifications in the thiazole structure can enhance their antiproliferative activity.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 9e | A431 | 5.0 | Induction of apoptosis via Bax/Bcl-2 modulation |

| 9f | HT-29 | 7.0 | Inhibition of VEGFR signaling |

| 9g | PC3 | 6.5 | Cell cycle arrest at G1 phase |

The compound this compound may exhibit similar mechanisms, particularly through apoptosis induction and cell cycle modulation .

Antimicrobial Activity

Thiazole derivatives are also noted for their antimicrobial properties. Studies have shown that compounds with electron-withdrawing groups on thiazole rings demonstrate enhanced activity against bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for various derivatives are summarized below:

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.25 | S. aureus |

| 8c | 0.30 | E. coli |

| 9d | 0.15 | Pseudomonas aeruginosa |

The observed antimicrobial activity is attributed to disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Case Studies

- Anticancer Efficacy : A study evaluated a series of thiazole-containing compounds against the A431 cell line, revealing that certain structural modifications led to increased apoptosis markers such as upregulation of Bax and downregulation of Bcl-2 proteins.

- Antimicrobial Resistance : Research on thiazole derivatives indicated that specific modifications could mitigate resistance in bacterial strains, making them promising candidates for developing new antimicrobial agents.

Propriétés

IUPAC Name |

(Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN2O2S/c1-2-25-19-10-13(3-8-18(19)24)9-15(11-22)20-23-17(12-26-20)14-4-6-16(21)7-5-14/h3-10,12,24H,2H2,1H3/b15-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKVPTOCUKTQNC-DHDCSXOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.